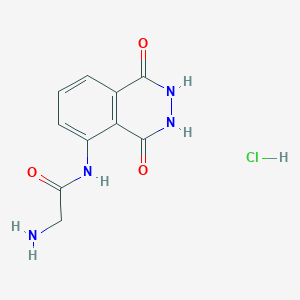

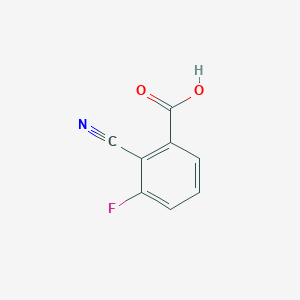

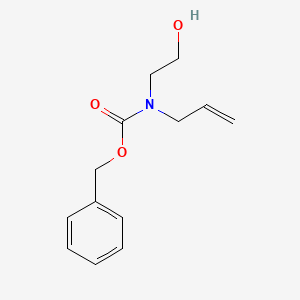

![molecular formula C12H14N4O B1523096 5-amino-N-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxamide CAS No. 1187064-56-7](/img/structure/B1523096.png)

5-amino-N-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxamide

Übersicht

Beschreibung

“5-amino-N-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxamide” belongs to a family of 5-aminopyrazole derivatives, which are bioactive agents . They find a wide range of applications in the pharmaceutical and agrochemical industries . It is a selective inhibitor of protein kinase C (PKC) .

Synthesis Analysis

The compound can be prepared by refluxing a mixture of p-methyl-benzoylacetonitrile and phenylhydrazine in ethanol . The selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride is another method for its synthesis .Molecular Structure Analysis

The molecular structure of the compound is represented by the SMILES stringCc1ccc(cc1)-c2cc(N)n(n2)-c3ccccc3 . Chemical Reactions Analysis

The compound may be used in the preparation of N′-[4-formyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-yl]-N,N-dimethylimidoformamide, an intermediate for preparing 5-amino-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde . It can also be used to synthesize 5-cyano-6,7-dihydro-3-(4-methylphenyl)-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylates by reacting with dialkyl dicyanofumarates .Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 148-151 °C . Its empirical formula isC10H11N3 and it has a molecular weight of 173.21 .

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

5-Amino-pyrazoles, such as the compound , are critical in the synthesis of diverse heterocyclic scaffolds. These compounds serve as building blocks for creating poly-substituted and fused heterocyclic compounds, which are prevalent in many natural products like vitamins, hormones, and antibiotics . The versatility of 5-amino-pyrazoles allows for the construction of complex molecules through various synthetic strategies, including conventional reactions and one-pot multi-component reactions.

Pharmaceutical Drug Development

The structural motif of 5-amino-pyrazoles is commonly found in pharmaceuticals. Due to their nitrogen-containing aromatic heterocycles, these compounds are integral in drug design, contributing to the development of new medications with potential therapeutic effects . The compound’s ability to interact with various biological targets makes it a valuable asset in medicinal chemistry.

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds exhibit significant antileishmanial and antimalarial activities. Research has shown that derivatives of these compounds can be synthesized and evaluated for their effectiveness against diseases like leishmaniasis and malaria. Some derivatives have shown superior activity compared to standard drugs, making them promising candidates for new treatments .

Molecular Docking Studies

The compound’s structure allows it to be used in molecular docking studies to predict the interaction between drugs and their target molecules. This is crucial in understanding the mechanism of action of potential pharmaceuticals and optimizing their efficacy before clinical trials .

Organic and Medicinal Synthesis

As a potent reagent, 5-amino-N-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxamide is used in organic synthesis to create remarkable organic molecules with versatile functionalities. Its applications extend to the synthesis of compounds with potential biological activity, highlighting its role in advancing organic and medicinal chemistry .

Material Science

The compound’s unique properties make it suitable for the development of functional materials, such as polymers and dyes. Its structural significance is evident in the design and engineering of new materials that require specific molecular frameworks .

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

5-amino-N-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-8-2-4-9(5-3-8)6-14-12(17)10-7-15-16-11(10)13/h2-5,7H,6H2,1H3,(H,14,17)(H3,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPGBWPAWGPFJTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=C(NN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-2-[(2-chlorophenyl)methyl]propanamide hydrochloride](/img/structure/B1523017.png)

![[2-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride](/img/structure/B1523018.png)

![3-Amino-2-[(2-chlorophenyl)methyl]propanoic acid hydrochloride](/img/structure/B1523019.png)

![[2,4'-Bipyridine]-5-carbaldehyde](/img/structure/B1523026.png)